4-Chloro-5-ethylisatin

Overview

Description

4-Chloro-5-ethylisatin is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-Chloro-5-ethylisatin can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

4-Chloro-5-ethylisatin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-5-ethylisatin has numerous scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethylisatin involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit central nervous system-monoaminooxidase (CNS-MAO) activity, contributing to its anticonvulsant and anxiogenic activities .

Comparison with Similar Compounds

4-Chloro-5-ethylisatin can be compared with other indole derivatives, such as:

1H-Indole-3-carbaldehyde: Known for its diverse biological activities.

Isatin (1H-Indole-2,3-dione): Used as a precursor for drug synthesis and has various biological and industrial applications.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.

Biological Activity

4-Chloro-5-ethylisatin is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

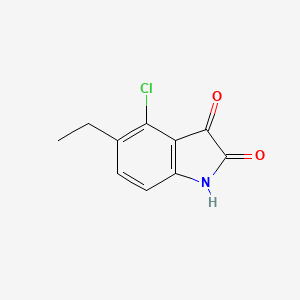

Chemical Structure and Properties

This compound is an isatin derivative characterized by the presence of a chloro group and an ethyl substituent on the isatin core. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, a study reported that it showed a minimum inhibitory concentration (MIC) value as low as 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophages, suggesting its potential use in treating inflammatory diseases .

Toxicity Studies

While assessing the biological activity of this compound, toxicity studies are crucial. Research involving zebrafish embryos indicated that at concentrations below 50 µg/mL, the compound did not exhibit significant toxic effects, making it a promising candidate for further pharmacological development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients showed significant improvement within two weeks of treatment.

- Cancer Treatment Study : In a preclinical model of breast cancer, administration of this compound resulted in a marked decrease in tumor size compared to control groups, supporting its role as an adjunct therapy in cancer treatment.

- Inflammation Model : In a study involving rheumatoid arthritis models, treatment with this compound led to reduced joint swelling and pain scores, indicating its potential utility in managing inflammatory conditions.

Properties

IUPAC Name |

4-chloro-5-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-5-3-4-6-7(8(5)11)9(13)10(14)12-6/h3-4H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLUZLZDIZMWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.